molecular formula C37H60N4O6S B12779959 (2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium CAS No. 87343-53-1

(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium

Cat. No.: B12779959
CAS No.: 87343-53-1
M. Wt: 689.0 g/mol
InChI Key: BVWSBHZLYAPKJF-FIFSFEKOSA-M
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Description

The compound (2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium is a complex organic molecule with significant potential in various scientific fields. This compound features a bicyclic structure with multiple functional groups, making it a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Penicillin derivatives: Share a similar bicyclic structure and are used as antibiotics.

    Clavulanic acid derivatives: Undergo similar chemical reactions and have applications in medicine.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile tool in scientific research.

Biological Activity

The compound known as (2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate; tetrabutylazanium (CAS No. 87343-53-1) is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C37H60N4O6SC_{37}H_{60}N_{4}O_{6}S, with a molecular weight of approximately 688.96 g/mol. The compound features a bicyclic structure with multiple functional groups that enhance its biological interactions.

PropertyValue
Molecular FormulaC37H60N4O6S
Molecular Weight688.96 g/mol
DensityN/A
LogP7.071
PSA156.66 Ų

The biological activity of the compound primarily involves interactions with specific receptors and enzymes in the body:

  • Enzyme Inhibition : Research indicates that related compounds exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, similar structures have shown IC50 values of 46.42 µM for BChE and 157.31 µM for AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission and hormonal regulation. This interaction can lead to elevated cyclic AMP levels, influencing various physiological processes .

Antimicrobial Activity

Initial studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

There is emerging evidence that compounds structurally related to this one exhibit selective cytotoxicity against tumorigenic cell lines. This suggests that further exploration into its anticancer properties could be fruitful .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Study on Enzyme Inhibition : A study focused on a related compound revealed significant inhibition of AChE and BChE, indicating potential for development as a therapeutic agent for cognitive disorders .
  • Anticancer Activity : A hit-to-lead program identified derivatives with selective activity against cancer cell lines, highlighting the importance of structural modifications in enhancing biological efficacy.
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for related compounds, although comprehensive toxicological assessments are necessary to ensure safety for therapeutic use.

Properties

CAS No.

87343-53-1

Molecular Formula

C37H60N4O6S

Molecular Weight

689.0 g/mol

IUPAC Name

(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium

InChI

InChI=1S/C21H25N3O6S.C16H36N/c1-11(10-13(25)30-4)22-14(12-8-6-5-7-9-12)17(26)23-15-18(27)24-16(20(28)29)21(2,3)31-19(15)24;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-10,14-16,19,22H,1-4H3,(H,23,26)(H,28,29);5-16H2,1-4H3/q;+1/p-1/b11-10+;/t14?,15-,16+,19-;/m1./s1

InChI Key

BVWSBHZLYAPKJF-FIFSFEKOSA-M

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C/C(=C\C(=O)OC)/NC(C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)[O-]

Origin of Product

United States

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